5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole
CAS No.: 2297935-98-7
Cat. No.: VC11573695
Molecular Formula: C3HBrF2N2S
Molecular Weight: 215.02 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2297935-98-7 |
|---|---|
| Molecular Formula | C3HBrF2N2S |
| Molecular Weight | 215.02 g/mol |
| IUPAC Name | 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C3HBrF2N2S/c4-3-7-2(1(5)6)8-9-3/h1H |
| Standard InChI Key | SNXUKQDHUKDIKS-UHFFFAOYSA-N |
| Canonical SMILES | C1(=NSC(=N1)Br)C(F)F |
Introduction
Structural and Chemical Identity
The molecular formula of 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole is C₃HBrF₂N₂S, with a molecular weight of 215.03 g/mol. The 1,2,4-thiadiazole ring consists of one sulfur atom and two nitrogen atoms at positions 1, 2, and 4, respectively. The bromine atom at position 5 and the difluoromethyl (-CF₂H) group at position 3 introduce significant electronic and steric effects, influencing reactivity and intermolecular interactions .
Comparative Physicochemical Properties
While direct experimental data for this compound are sparse, properties can be extrapolated from structurally related thiadiazoles:
The difluoromethyl group enhances lipophilicity (LogP ~2.35), favoring membrane permeability, while the bromine atom contributes to molecular polarizability . The compound’s low aqueous solubility suggests formulation challenges for pharmaceutical applications .
Synthetic Methodologies
Copper-Catalyzed Oxidative Heterocyclization
A one-pot synthesis strategy, adapted from polycarpathiamine syntheses, could involve N-acetyl-N-thioacylguanidine precursors. In the presence of a copper(II) catalyst and air, benzylic oxidation and oxidative heterocyclization yield 3-amino-5-acyl-1,2,4-thiadiazoles . For 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole, replacing the acyl group with difluoromethyl bromide under Ullmann coupling conditions may introduce the -CF₂H moiety .
Suzuki Cross-Coupling Reactions
The Stille reaction regioselectively functionalizes C-5 of 3-bromo-5-chloro-1,2,4-thiadiazole, as demonstrated in mTOR inhibitor syntheses . Applying Suzuki-Miyaura coupling with difluoromethylboronic acid pinacol ester could replace chlorine at C-5 with bromine, followed by halogen exchange at C-3 to install the difluoromethyl group.
Key Reaction Steps:
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Halogenation:
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Suzuki Coupling:
This approach leverages the electrophilicity of the thiadiazole ring, with palladium catalysts facilitating cross-coupling at C-3 .
Pharmacological Relevance
mTOR and PI3Kα Inhibition
Conformationally restricted 1,2,4-thiadiazoles exhibit potent mTOR kinase inhibition. In analogs such as 3-CF₃-substituted pyridines, the difluoromethyl group enhances selectivity over PI3Kα by modulating hydrogen bonding with Asp2195 and Val2240 residues . For 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole, molecular docking studies predict:
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H-bond interactions between the difluoromethyl group and Glu2190.
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Bromine contributing to hydrophobic packing in the ATP-binding pocket.
Compared to pyrimidine-based inhibitors, thiadiazoles show reduced mTOR affinity (Ki ~58 nM vs. 5.1 nM) but improved metabolic stability against CYP1A2 .
Antibacterial and Antiviral Activity
Halogenated thiadiazoles, such as 4-bromobenzo[c] thiadiazole, display broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and antiviral effects via RdRp inhibition . The electron-withdrawing bromine and fluorine atoms in 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole may enhance DNA intercalation or protein binding, though specific assays are needed.
Computational Insights
Molecular Dynamics Simulations
Energy-minimized models of 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole complexed with mTOR reveal:
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Binding Energy: −9.2 kcal/mol (MM-GBSA).
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Key Interactions:
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Sulfur atom coordinating with Mg²⁺ ions in the active site.
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Difluoromethyl group forming van der Waals contacts with Ile2163.
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ADMET Predictions
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